N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This cyclopentanecarboxamide derivative is an essential SAR probe for Fatty Acid Synthase (FASN) inhibitor research. Its unique 3-(trifluoromethyl)phenoxyethyl side chain provides a distinct physicochemical profile (MW 301.30, XLogP3-AA 3.6, 5 rotatable bonds) compared to direct N-aryl analogs. This allows for critical differentiation of linker length and flexibility effects on target engagement, selectivity, and ADME. Purchase for benchmarking binding assays, computational validation, or screening library diversity.

Molecular Formula C15H18F3NO2
Molecular Weight 301.309
CAS No. 1105211-83-3
Cat. No. B2399976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide
CAS1105211-83-3
Molecular FormulaC15H18F3NO2
Molecular Weight301.309
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H18F3NO2/c16-15(17,18)12-6-3-7-13(10-12)21-9-8-19-14(20)11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,20)
InChIKeyNWXXDQBYQLJYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide (CAS 1105211-83-3): Compound Identity, Physicochemical Baseline, and Procurement Context


N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide (CAS 1105211-83-3; molecular formula C₁₅H₁₈F₃NO₂; MW 301.30 g/mol) is a synthetic cyclopentanecarboxamide derivative featuring a 3-(trifluoromethyl)phenoxyethyl side chain linked via an amide bond to a cyclopentane ring [1]. The compound belongs to the broader cyclopentanecarboxamide class, which has been disclosed in patent literature as Fatty Acid Synthase (FASN/FAS) inhibitors under investigation for oncology and metabolic disease applications [2]. Its computed XLogP3-AA of 3.6 indicates moderate lipophilicity, while the single hydrogen bond donor (amide NH) and five hydrogen bond acceptors define its hydrogen-bonding pharmacophore [1]. The compound is cataloged in the PubChem database (CID 30866001) and is commercially available through multiple chemical sourcing platforms, making it accessible for medicinal chemistry screening and structure–activity relationship (SAR) studies [1].

Why N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide Cannot Be Casually Replaced by Generic Cyclopentanecarboxamide Analogs


Within the cyclopentanecarboxamide chemotype disclosed for FASN inhibition, seemingly minor structural variations produce large differences in molecular properties relevant to target engagement, selectivity, and developability. The target compound's 3-(trifluoromethyl)phenoxyethyl substituent confers an XLogP3-AA of 3.6 and 5 rotatable bonds [1], whereas the direct N-phenyl analog N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide (CAS 13691-84-4) has a lower molecular weight (257.25 g/mol) [2] and only 2 rotatable bonds—resulting in a substantially different conformational landscape and lipophilic surface. The phenoxyethyl linker introduces an additional hydrogen bond acceptor (ether oxygen) absent in direct N-aryl analogs, altering the hydrogen-bonding capacity [1]. Because FASN inhibitors in this chemical series are believed to bind within a deep, lipophilic acyl-chain-binding tunnel of the KR domain [3], the spatial positioning of the trifluoromethyl group—whether directly on the phenyl ring or extended via an oxyethyl tether—critically determines steric complementarity and binding energy. Generic substitution without iso-steric or bio-isosteric matching thus risks loss of on-target potency, altered selectivity, or unfavorable physicochemical and ADME profiles.

Quantitative Differentiation Evidence: N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA): Phenoxyethyl Linker Increases LogP by ~1.1 Units vs. Direct N-Aryl Analog

The target compound, with its 3-(trifluoromethyl)phenoxyethyl side chain, has a computed XLogP3-AA of 3.6 [1]. The closest direct N-aryl comparator, N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide (CAS 13691-84-4), which lacks the oxyethyl linker, has a computed XLogP3 of approximately 2.5 [2]. The ~1.1 log unit increase reflects the contribution of the additional ethylene spacer and ether oxygen, resulting in measurably higher lipophilicity that impacts membrane permeability, plasma protein binding, and the potential for non-specific binding in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling SAR

Molecular Flexibility: Target Compound Has 5 Rotatable Bonds vs. 2 for Direct N-Aryl Comparator

The target compound possesses 5 rotatable bonds (computed by Cactvs 3.4.8.18) [1], whereas the direct N-phenyl analog N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide has only 2 rotatable bonds [2]. The three additional rotatable bonds arise from the ethyl linker and the phenoxy ether (Ar–O–CH₂–CH₂–NH–CO). This increased degrees of freedom may impose a larger entropic penalty upon binding to a rigid protein pocket but conversely may enable the molecule to adopt conformations that access sub-pockets unavailable to the more constrained analog.

Conformational flexibility Entropic penalty Ligand efficiency SAR

Hydrogen Bond Acceptor Count: Ether Oxygen in Phenoxyethyl Linker Adds One HBA vs. N-Aryl Analogs

The target compound contains 5 hydrogen bond acceptors (two carbonyl oxygens from the amide, one ether oxygen from the phenoxy linkage, and three fluorine atoms capable of weak H-bond acceptance) [1]. By comparison, N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide has only 4 hydrogen bond acceptors, lacking the ether oxygen [2]. The presence of the ether oxygen in the target compound provides an additional potential hydrogen-bonding interaction site. The trifluoromethyl group itself serves as a weak H-bond acceptor in both compounds, contributing to the overall acceptor count but with known context-dependent strength [3].

Hydrogen bonding Pharmacophore Binding interactions SAR

Molecular Weight: Target Compound (301.30 Da) Is 44.05 Da Larger Than Direct N-Aryl Analog, Affecting Ligand Efficiency Metrics

The target compound has a molecular weight of 301.30 g/mol [1], compared to 257.25 g/mol for N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide [2]. The 44.05 Da mass difference corresponds precisely to the C₂H₄O (ethylene oxide equivalent) of the oxyethyl linker. While both compounds fall within the Rule-of-Five compliant space (MW < 500), this mass increase dilutes ligand efficiency metrics: for any given binding affinity (e.g., IC₅₀ = 1 µM corresponds to pIC₅₀ = 6.0), the target compound would have a lower Ligand Efficiency (LE = 1.4 × pIC₅₀ / N_heavy ≈ 0.30) compared to the smaller analog (LE ≈ 0.35), assuming equal potency.

Ligand efficiency Lead-likeness Fragment-based drug design SAR

Defensible Application Scenarios for Procuring N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide (CAS 1105211-83-3) Based on Available Evidence


Medicinal Chemistry SAR Exploration of the Phenoxyethyl Linker in Cyclopentanecarboxamide FASN Inhibitors

The compound serves as a key SAR probe for interrogating the effect of linker length and flexibility on FASN inhibition within the cyclopentanecarboxamide chemotype disclosed in patent WO 2011048018 A1 [1]. By comparing biological activity against the direct N-aryl analog (CAS 13691-84-4), researchers can quantify the contribution of the oxyethyl spacer to target engagement, conformational pre-organization, and binding free energy. The compound's computed properties—XLogP3-AA of 3.6, 5 rotatable bonds, and an additional ether oxygen HBA—provide distinct physicochemical handles for correlating structural features with in vitro potency and selectivity data [2].

Biochemical and Cellular Profiling to Resolve Linker-Dependent Selectivity vs. Off-Target Liability

Given the structural differentiation from the direct N-aryl comparator in hydrogen bond acceptor count (+1 ether oxygen) and lipophilicity (+1.1 XLogP units) [1], this compound is well-suited for selectivity profiling panels. The phenoxyethyl linker may engage a distinct subset of residues in the FASN KR domain compared to the constrained analog, and the differential log P may shift the compound's partitioning behavior in cell-based assays. Procurement for side-by-side testing against N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide in FASN enzymatic assays, cellular lipid synthesis inhibition assays, and broad-panel kinase/GPCR selectivity screens is directly supported by the quantitative physicochemical differentiation evidence [1].

Computational Chemistry Benchmarking: Evaluating Docking and Free Energy Perturbation (FEP) Predictions for Flexible Ligands

With 5 rotatable bonds vs. only 2 for the direct N-aryl analog [1], this compound presents a meaningful challenge for conformational sampling algorithms and free energy prediction methods. The flexible phenoxyethyl linker, combined with the lipophilic trifluoromethyl group (XLogP3-AA = 3.6), makes the compound an ideal test case for benchmarking docking pose prediction accuracy, MM-GBSA/MM-PBSA rescoring, and relative binding free energy (FEP+) calculations in the context of the FASN KR domain binding site inferred from patent disclosures [2]. Procurement for computational validation studies is justified by the compound's unique position along the flexibility continuum within this chemotype.

Commercial Screening Library Procurement: Enhancing Chemical Diversity Within Cyclopentanecarboxamide Sub-libraries

For organizations building focused or diversity-oriented screening libraries, this compound offers a distinct physicochemical profile (MW 301.30, XLogP3-AA 3.6, 5 HBA, 5 rotatable bonds) [1] compared to the more compact N-aryl cyclopentanecarboxamides (MW ~257, XLogP ~2.5, 4 HBA, 2 rotatable bonds) [2]. Its inclusion in screening decks increases the sampled chemical space within the cyclopentanecarboxamide class, particularly along the lipophilicity and flexibility axes, thereby improving the probability of identifying novel structure–activity relationships during primary screening campaigns targeting FASN or other therapeutically relevant enzymes [3].

Quote Request

Request a Quote for N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.